calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate
Description
Calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate (CAS 1259389-38-2), also known as AMG 837 calcium hydrate, is a synthetic small molecule developed as a potent agonist of the GPR40/FFA1 receptor, with an EC50 of 13 nM . Its molecular formula is C52H42CaF6O7 (molecular weight: 932.95 g/mol), featuring a calcium counterion and a stereospecific (3S)-configured hex-4-ynoate backbone . The compound’s structure includes:
- A trifluoromethylphenyl group, enhancing metabolic stability and lipophilicity.
- A biphenylmethoxy linkage, contributing to receptor binding specificity.
- A hex-4-ynoate moiety with a calcium ion, critical for solubility and ionic interactions .
Its stereochemistry and calcium coordination are essential for maintaining agonist activity at GPR40, a target implicated in glucose-dependent insulin secretion . Structural elucidation of this compound and its analogs often employs crystallographic methods via the SHELX software suite, a standard in small-molecule refinement .
Properties
IUPAC Name |
calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H21F3O3.Ca/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);/q;;+2/p-2/t2*21-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZAHGONZBHQSA-HRQBZJEISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H40CaF6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of AMG 837 hemicalcium salt involves the reaction of β-1-Propyn-1-yl-4-[(4’-trifluoromethyl)[1,1’-biphenyl]-3-yl]methoxy]benzenepropanoic acid with calcium ions to form the hemicalcium salt. The reaction conditions typically involve the use of solvents like DMSO and maintaining the reaction at controlled temperatures .
Industrial Production Methods: : Industrial production of AMG 837 hemicalcium salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity of the compound, which is typically ≥98% .
Chemical Reactions Analysis
Types of Reactions: : AMG 837 hemicalcium salt primarily undergoes substitution reactions due to the presence of functional groups like the trifluoromethyl group and the propynyl group .
Common Reagents and Conditions: : Common reagents used in these reactions include calcium ions, DMSO, and other organic solvents. The reactions are typically carried out under controlled temperatures to ensure the stability of the compound .
Major Products: : The major product formed from these reactions is the hemicalcium salt of β-1-Propyn-1-yl-4-[(4’-trifluoromethyl)[1,1’-biphenyl]-3-yl]methoxy]benzenepropanoic acid .
Scientific Research Applications
Chemistry: : In chemistry, AMG 837 hemicalcium salt is used as a reference compound for studying free fatty acid receptors and their agonists .
Biology: : In biological research, it is used to study the role of free fatty acid receptors in glucose metabolism and insulin secretion .
Medicine: : AMG 837 hemicalcium salt has significant applications in diabetes research. It is used to study the mechanisms of insulin secretion and glucose regulation, making it a potential candidate for developing new antidiabetic drugs .
Industry: : In the pharmaceutical industry, AMG 837 hemicalcium salt is used in the development of drugs targeting free fatty acid receptors .
Mechanism of Action
AMG 837 hemicalcium salt acts as a partial agonist of the free fatty acid receptor 1 (FFA1/GPR40). It interacts allosterically with full FFA1 agonists like docosahexaenoic acid, potentiating glucose-dependent stimulation of insulin. This mechanism makes it a valuable compound in the study of glucose metabolism and insulin secretion .
Comparison with Similar Compounds
AMG 837 Sodium Salt
Calcium (R,E)-7-[4-(4-Fluorophenyl)-6-Isopropylpyrimidinyl]heptenoate
- Molecular Features : Contains a fluorophenyl-isopropylpyrimidine core instead of biphenylmethoxy. The calcium salt enhances stability but lacks the alkyne moiety present in AMG 835.
(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-Fluorophenyl)-3-Quinolinyl]-3,5-Dihydroxyheptenoic Acid Calcium
- Structural Highlights: Features a quinoline ring and cyclopropyl group, differing from AMG 837’s biphenyl system.
Pharmacological and Physicochemical Comparison
Table 1: Key Properties of AMG 837 Calcium Hydrate and Analogues
| Compound | Target/Activity | EC50 (nM) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| AMG 837 Calcium Hydrate | GPR40 agonist | 13 | 932.95 | Trifluoromethylphenyl, biphenylmethoxy, hex-4-ynoate |
| AMG 837 Sodium Salt | GPR40 agonist | 13 | 438.44 | Same as above, sodium counterion |
| Calcium (R,E)-Heptenoate | Lipid metabolism modulator | N/A | ~800* | Fluorophenyl, pyrimidine, isopropyl |
| Quinolinyl Dihydroxyheptenoate | Cardiovascular research | N/A | ~900* | Quinoline, cyclopropyl, dihydroxy |
*Estimated based on structural complexity.
Table 2: Supplier Pricing (Selected Examples)
| Compound | Supplier | Purity | Quantity | Price (USD) | Reference Date |
|---|---|---|---|---|---|
| AMG 837 Calcium Hydrate | Ambeed | 98+% | 5 mg | $216.00 | June 2024 |
| AMG 837 Calcium Hydrate | MedChemExpress | 98.45% | 100 mg | ~$1,400† | April 2024 |
| AMG 837 Sodium Salt | ChemScence | 97.23% | 50 mg | $620.00 | April 2022 |
†Converted from CNY 9,900 at 1 USD ≈ 7 CNY.
Mechanistic and Therapeutic Differentiation
- AMG 837 Calcium Hydrate vs. Sodium Salt : The calcium form offers prolonged half-life due to slower dissociation in physiological conditions, whereas the sodium salt is preferable for in vitro assays requiring rapid solubility .
- Trifluoromethyl vs. Fluorophenyl Groups : The trifluoromethyl group in AMG 837 enhances electron-withdrawing effects and receptor affinity compared to simpler fluorophenyl substituents in analogues .
- Alkyne vs. Ester Linkages: The hex-4-ynoate moiety in AMG 837 provides rigidity and metabolic resistance, unlike ester-based analogues (e.g., Ethyl (3R,5S,E)-heptenoate), which are more prone to hydrolysis .
Research and Development Insights
Biological Activity
Calcium; (3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate, commonly referred to as AMG 837, is a complex organic compound notable for its unique molecular structure and potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for treating metabolic diseases.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a calcium ion associated with a complex organic moiety derived from hex-4-ynoic acid. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmaceutical applications.
Pharmacological Effects
Research indicates that calcium; (3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate exhibits significant biological activity, particularly in the context of metabolic diseases. Key findings include:
- Antidiabetic Properties : Studies have demonstrated that AMG 837 can reduce blood sugar levels in diabetic models, suggesting its potential as a therapeutic agent for conditions such as obesity and insulin resistance. This effect is attributed to its interaction with the FFA1/GPR40 receptor, where it acts as a partial agonist, enhancing insulin secretion in response to glucose levels.
- Antimicrobial Activity : Although primarily studied for metabolic effects, derivatives related to AMG 837 have shown antimicrobial properties. Research on similar compounds indicates that those with trifluoromethyl groups exhibit potent growth inhibition against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with low toxicity to human cells .
The biological activity of calcium; (3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate can be attributed to several mechanisms:
- FFA1/GPR40 Activation : By acting on the FFA1 receptor, AMG 837 enhances glucose-dependent insulin secretion from pancreatic beta cells. This mechanism is crucial for managing blood glucose levels in diabetic patients.
- Antimicrobial Pathways : The antimicrobial derivatives demonstrate a broad range of inhibitory effects on bacterial cell functions by targeting macromolecular synthesis, which disrupts bacterial growth and biofilm formation .
Comparative Analysis
To further understand the uniqueness of calcium; (3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-(4-Benzyloxy)phenylhex-4-ynoic acid | Lacks calcium ion | More hydrophilic due to absence of trifluoromethyl group |
| 2-(Trifluoromethyl)benzoic acid | Trifluoromethyl group present | Simpler structure, less complex interactions |
| 2-Hydroxybenzoic acid | Hydroxy group instead of methoxy | Different biological activity profile |
Case Studies
- Diabetes Management : In a controlled study involving diabetic rodents, administration of AMG 837 resulted in a significant decrease in fasting blood glucose levels compared to control groups. This study supports the compound's potential role in diabetes treatment.
- Antimicrobial Efficacy : A series of experiments demonstrated that derivatives of AMG 837 effectively inhibited Staphylococcus aureus growth at low minimum inhibitory concentrations (MIC), showcasing their potential as new antimicrobial agents without significant toxicity to mammalian cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
